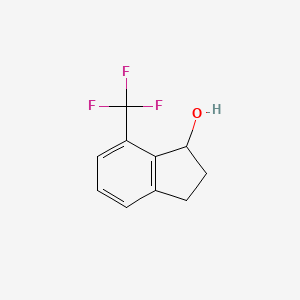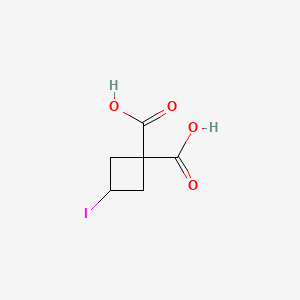
3-Chloro-7-methoxy-quinoxaline-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-7-methoxy-quinoxaline-2-carbaldehyde is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. The presence of chlorine and methoxy groups on the quinoxaline ring enhances its chemical reactivity and potential for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-7-methoxy-quinoxaline-2-carbaldehyde typically involves the condensation of o-phenylenediamine with a suitable aldehyde, followed by chlorination and methoxylation. One common method involves the reaction of 2-chloro-3-formylquinoxaline with methanol in the presence of a base to introduce the methoxy group .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of intermediates, such as 2-chloroquinoxaline, followed by formylation and methoxylation under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-7-methoxy-quinoxaline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-chloro-7-methoxy-quinoxaline-2-carboxylic acid.
Reduction: 3-chloro-7-methoxy-quinoxaline-2-methanol.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Chloro-7-methoxy-quinoxaline-2-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-chloro-7-methoxy-quinoxaline-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-6-methoxy-2-(methylsulfanyl)quinoxaline: Similar structure with a methylsulfanyl group instead of an aldehyde group.
2-Chloro-7-methoxyquinoline-3-carboxaldehyde: Similar structure with a quinoline ring instead of a quinoxaline ring.
Uniqueness
3-Chloro-7-methoxy-quinoxaline-2-carbaldehyde is unique due to the presence of both chlorine and methoxy groups on the quinoxaline ring, which enhances its chemical reactivity and potential for diverse applications. Its aldehyde group also allows for further functionalization, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C10H7ClN2O2 |
|---|---|
Peso molecular |
222.63 g/mol |
Nombre IUPAC |
3-chloro-7-methoxyquinoxaline-2-carbaldehyde |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-6-2-3-7-8(4-6)12-9(5-14)10(11)13-7/h2-5H,1H3 |
Clave InChI |
JNOYZIRPJKXNQT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)N=C(C(=N2)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (2S)-2-[(2R)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate](/img/structure/B13916050.png)






![4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 4-oxo-6-(trifluoromethyl)-, ethyl ester](/img/structure/B13916085.png)

![2-[[5-[2-(2-amino-4-oxo-4a,5,6,7-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]thiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B13916106.png)
![6-[3-[(4aS,7aR)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]propoxy]-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine;methanesulfonic acid;hydrate](/img/structure/B13916113.png)


![1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B13916120.png)
